tert-Butyl (4-chloro-2-iodophenoxy)acetate
Overview
Description
tert-Butyl (4-chloro-2-iodophenoxy)acetate: is an organic compound that features a tert-butyl ester group attached to a phenoxyacetate moiety, which is further substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-2-iodophenoxy)acetate typically involves the esterification of 4-chloro-2-iodophenol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the esterification process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-chloro-2-iodophenoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenoxyacetate moiety can participate in oxidation or reduction reactions, depending on the reagents used.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido, thiocyanato, or other substituted phenoxyacetates can be formed.
Oxidation Products: Oxidation can yield phenolic or quinone derivatives.
Reduction Products: Reduction can lead to the formation of alcohols or other reduced derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 4-chloro-2-iodophenol and tert-butanol.
Scientific Research Applications
Chemistry: tert-Butyl (4-chloro-2-iodophenoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.
Biology and Medicine:
Industry: In industrial settings, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-2-iodophenoxy)acetate largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the iodine was originally bonded. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
- tert-Butyl (4-iodophenoxy)acetate
- tert-Butyl (4-chlorophenoxy)acetate
- tert-Butyl (2-iodophenoxy)acetate
Comparison: tert-Butyl (4-chloro-2-iodophenoxy)acetate is unique due to the presence of both chlorine and iodine substituents on the phenoxyacetate moiety. This dual substitution can influence the compound’s reactivity and the types of reactions it can undergo. For example, the presence of iodine makes it more susceptible to nucleophilic substitution, while the chlorine atom can affect the compound’s electronic properties and stability.
Properties
IUPAC Name |
tert-butyl 2-(4-chloro-2-iodophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClIO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQGLDUMNSZYMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClIO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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